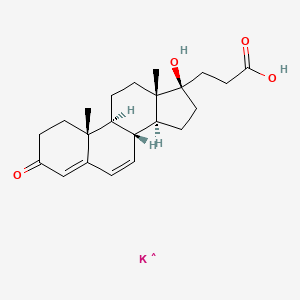

Soludactone

Description

See also: Canrenoic Acid (has active moiety).

Properties

CAS No. |

2181-04-6 |

|---|---|

Molecular Formula |

C22H30KO4 |

Molecular Weight |

397.6 g/mol |

IUPAC Name |

potassium 3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |

InChI |

InChI=1S/C22H30O4.K/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/t16-,17+,18+,20+,21+,22-;/m1./s1 |

InChI Key |

OCNCAPJTFQNUKP-RYVBEKKQSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@]4(CCC(=O)[O-])O)C.[K+] |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[K+] |

Appearance |

Solid powder |

Other CAS No. |

2181-04-6 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

4138-96-9 (acid) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

17 Hydroxy 3 Oxo 17alpha Pregna 4,6 Diene 21 Carboxylic Acid 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid Acid, 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid, Canrenoic Canrenoate Potassium Canrenoate, Potassium Canrenoic Acid Kalium Can. Ratiopharm Kalium-Can.-ratiopharm Potassium Canrenoate SC 14266 SC-14266 SC14266 Soldactone Soludactone Spiroctan |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Soludactone: A Technical Guide to an Aldosterone Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soludactone, a brand name for the pharmaceutical formulation of potassium canrenoate, represents a significant therapeutic agent in the management of conditions characterized by hyperaldosteronism. As a potassium-sparing diuretic, its clinical efficacy is intrinsically linked to its role as a competitive antagonist of the mineralocorticoid receptor (MR). This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its active metabolite, canrenone. It will detail the molecular interactions, signaling pathways, and pharmacokinetic profile that define its therapeutic and adverse effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

This compound is an intravenous formulation of potassium canrenoate, a prodrug that is rapidly converted in the body to its active metabolite, canrenone.[1] Canrenone is a steroidal compound that structurally resembles aldosterone, enabling it to act as a competitive antagonist at the mineralocorticoid receptor.[2] This antagonism is the cornerstone of this compound's therapeutic effects, which include diuresis, sodium excretion, and potassium retention.[1] The drug has been utilized in clinical settings to treat edema associated with congestive heart failure, cirrhosis, and nephrotic syndrome, as well as in the management of primary hyperaldosteronism.[3]

Molecular Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the mineralocorticoid receptor by its active metabolite, canrenone.

Mineralocorticoid Receptor Antagonism

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. It exerts its effects by binding to the mineralocorticoid receptor in the cytoplasm of epithelial cells in the distal tubules and collecting ducts of the kidneys. This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of specific genes. The end result is an increased expression of epithelial sodium channels (ENaC) and the Na+/K+-ATPase pump, leading to sodium and water reabsorption and potassium excretion.

Canrenone, due to its structural similarity to aldosterone, binds to the mineralocorticoid receptor, but fails to induce the conformational changes necessary for transcriptional activation. By competitively inhibiting the binding of aldosterone, canrenone effectively blocks the downstream signaling cascade. This leads to a decrease in the number of open ENaC channels and reduced Na+/K+-ATPase activity, resulting in:

-

Natriuresis and Diuresis: Increased excretion of sodium and water.

-

Potassium Retention: Decreased excretion of potassium.

Signaling Pathway

The signaling pathway of aldosterone and its inhibition by canrenone is depicted below.

Quantitative Data

The following tables summarize the available quantitative data for potassium canrenoate and its active metabolite, canrenone.

Table 1: Pharmacokinetic Parameters of Intravenous Potassium Canrenoate (200 mg) and its Metabolite Canrenone in Healthy Male Volunteers

| Parameter | Canrenone | Reference |

| Maximum Plasma Concentration (Cmax) | 2066 ± 876 ng/mL | [4] |

| Time to Cmax (Tmax) | 29 ± 15 min | [4] |

| Elimination Half-life (t½) | 4.9 ± 1.8 hours | [4] |

| Total Clearance (CL) | 4.2 ± 1.7 mL/min/kg | [4] |

Table 2: In Vitro Activity of Canrenone

| Parameter | Value | Reference |

| Mineralocorticoid Receptor Binding Affinity | 10-fold lower than spironolactone | [1] |

| IC50 (Aldosterone-induced MR transactivation) | 3.7 nM | [5] |

Experimental Protocols

This section provides an overview of the methodologies used to obtain the quantitative data presented above.

Determination of Canrenone in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for quantifying canrenone in plasma samples.

Methodology:

-

Sample Preparation: Plasma samples are treated with a protein precipitating agent, such as acetonitrile, to remove larger proteins.

-

Extraction: The supernatant is collected after centrifugation and may be subjected to further solid-phase or liquid-liquid extraction for purification.

-

Chromatography: The extracted sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). An isocratic or gradient mobile phase is used to separate canrenone from other components.

-

Detection: Canrenone is detected using a UV detector at its maximum absorbance wavelength (approximately 285 nm).

-

Quantification: The concentration of canrenone is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of canrenone.

Mineralocorticoid Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of canrenone to the mineralocorticoid receptor.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of canrenone after oral administration of spironolactone and intravenous injection of canrenoate-K in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Potassium Canrenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of potassium canrenoate, a potassium-sparing diuretic and aldosterone antagonist. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and procedural pathways.

Core Concepts: An Introduction to Potassium Canrenoate

Potassium canrenoate is the potassium salt of canrenoic acid and functions as a prodrug.[1] Its therapeutic effects are mediated through its active metabolite, canrenone.[1] As a member of the spirolactone group of aldosterone antagonists, it is primarily utilized for its diuretic and antihypertensive properties.[2][3] A notable characteristic of potassium canrenoate is its availability for intravenous administration, making it a valuable therapeutic option when oral administration is not feasible.[1]

Pharmacokinetics: The Journey of Potassium Canrenoate in the Body

The pharmacokinetic profile of potassium canrenoate is intrinsically linked to its active metabolite, canrenone. Following administration, potassium canrenoate is rapidly converted to canrenone.

Absorption, Distribution, Metabolism, and Excretion

-

Absorption and Metabolism: Potassium canrenoate is well absorbed after administration and is hepatically metabolized to canrenone.[2]

-

Distribution: Canrenone is extensively bound to plasma proteins.

-

Excretion: The drug and its metabolites are primarily excreted through the kidneys.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of canrenone following the intravenous administration of potassium canrenoate.

Table 1: Pharmacokinetic Parameters of Canrenone after Intravenous Administration of Potassium Canrenoate in Healthy Male Volunteers (n=5) [4]

| Parameter | Mean ± SD |

| Dose of Potassium Canrenoate (mg) | 200 |

| Cmax (ng/mL) | 2066 ± 876 |

| Tmax (min) | 29 ± 15 |

| Half-life of initial decline (h) | 3.7 ± 1.2 |

| Half-life of elimination (h) | 4.9 ± 1.8 |

| Total Clearance (mL/min/kg) | 4.2 ± 1.7 |

Table 2: Pharmacokinetic Parameters of Canrenone in Pediatric Patients after Intravenous Potassium Canrenoate [5]

| Parameter | Value |

| Clearance (CL/F) in a 2.9 kg patient (L/h) | 1.11 |

| Volume of Distribution (V/F) in a 2.9 kg patient(L) | 20.48 |

| Estimated Half-life (h) | ~19.99 |

Experimental Protocols: Methodologies for Studying Potassium Canrenoate

Quantification of Canrenone in Human Plasma via High-Performance Liquid Chromatography (HPLC)

A reliable method for quantifying canrenone in human plasma is crucial for pharmacokinetic studies.[6][7]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Data Analysis:

-

Standard curves of peak height ratio versus concentration are generated using weighted least squares linear regression.[7]

-

Assessment of Pharmacodynamic Effects in a Clinical Setting

The following outlines a general protocol for a randomized, double-blind, placebo-controlled study to evaluate the pharmacodynamic effects of intravenous potassium canrenoate.[1]

-

Participant Selection: Eighty eligible patients are randomized in a 1:1 ratio to receive either canrenone or a placebo.[1]

-

Intervention:

-

Primary Endpoint: The primary outcome is the restoration of a specific physiological parameter (e.g., sinus rhythm in atrial fibrillation) documented by electrocardiogram within 2 hours of administration.[1]

-

Secondary Endpoints: Other endpoints and safety outcomes are monitored and analyzed.

Pharmacodynamics: The Mechanism of Action and Therapeutic Effects

Potassium canrenoate exerts its therapeutic effects by competitively antagonizing the action of aldosterone at the mineralocorticoid receptor (MR).[2][3]

Mechanism of Action at the Mineralocorticoid Receptor

Aldosterone, a mineralocorticoid hormone, plays a key role in regulating blood pressure and electrolyte balance by binding to the MR in the distal convoluted tubules and collecting ducts of the kidneys.[3] This binding promotes sodium reabsorption and potassium excretion.[3] Potassium canrenoate's active metabolite, canrenone, competitively binds to these same receptors, thereby inhibiting the effects of aldosterone.[3] This leads to increased excretion of sodium and water, and a reduction in potassium excretion, resulting in a diuretic and antihypertensive effect.[3]

Dose-Response Relationship

In a study of patients with essential arterial hypertension, oral administration of 200 mg/day of potassium canrenoate demonstrated a significant antihypertensive effect, particularly on diastolic blood pressure.[8] This study also suggested that potassium canrenoate has a lesser stimulating effect on the renin-angiotensin-aldosterone system compared to spironolactone.[8] Another study in patients with acute heart failure showed that high doses of potassium canrenoate (≥300mg/day) can be used safely in combination with standard diuretics.[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of potassium canrenoate to its active form, canrenone.

Caption: Canrenone competitively inhibits aldosterone binding to the MR.

Caption: A typical workflow for a clinical pharmacokinetic study.

References

- 1. Clinical efficacy of potassium canreonate-canrenone in sinus rhythm restoration among patients with atrial fibrillation - a protocol of a pilot, randomized, double -blind, placebo-controlled study (CANREN-AF trial) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Potassium Canrenoate? [synapse.patsnap.com]

- 4. Pharmacokinetics of canrenone after oral administration of spironolactone and intravenous injection of canrenoate-K in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium canrenoate treatment in paediatric patients: a population pharmacokinetic study using novel dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RP-HPLC determination of canrenone metabolite of spironolactone a...: Ingenta Connect [ingentaconnect.com]

- 7. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Clinical study of the efficacy of oral potassium canrenoate and spironolactone in essential arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Patients with acute heart failure treated with the CARRESS-HF diuretic protocol in association with canrenoate potassium: Tolerance of high doses of canrenoate potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

Soludactone's Impact on Electrolyte Homeostasis in Preclinical Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Aldosterone Antagonism

Soludactone exerts its effects by competitively binding to the mineralocorticoid receptors in the cytoplasm of cells in the distal convoluted tubules and collecting ducts of the kidneys.[1] This action inhibits the binding of aldosterone.

Under normal physiological conditions, aldosterone binds to these receptors and the resulting complex translocates to the nucleus. In the nucleus, it upregulates the expression of genes encoding for sodium channels (ENaC) and the Na+/K+-ATPase pump. This leads to increased sodium reabsorption from the tubular fluid into the blood and potassium secretion into the urine.

By blocking this pathway, this compound prevents the synthesis of these aldosterone-induced proteins. The result is decreased sodium reabsorption, leading to natriuresis (sodium excretion) and diuresis (water excretion), and reduced potassium secretion, leading to potassium retention.[1]

Figure 1. Signaling pathway of this compound's aldosterone antagonism.

Effects on Electrolyte Balance: Preclinical Evidence

Preclinical studies in various animal models have demonstrated the qualitative effects of this compound (potassium canrenoate) on electrolyte balance. While detailed quantitative data is sparse in publicly available literature, the consistent finding is a pattern of increased sodium excretion and potassium retention.

Sodium (Na+)

In a study involving pigs with increased intra-abdominal pressure, the administration of potassium canrenoate led to an increased concentration of sodium in the urine, indicating its natriuretic effect.

Potassium (K+)

The primary and most well-documented effect of this compound is its potassium-sparing action. In the aforementioned study on pigs, administration of potassium canrenoate resulted in an increased blood concentration of potassium. Furthermore, a study in rats with DOCA-induced hypokalemia showed that animals treated with canrenoate had a higher muscle potassium content compared to those receiving DOCA alone. This highlights the ability of this compound to counteract potassium loss.

Other Electrolytes

Detailed preclinical data on the effects of this compound on other electrolytes such as calcium (Ca2+) and chloride (Cl-) are not extensively reported in the available literature.

Data Summary

Due to the lack of specific quantitative data in the reviewed preclinical studies, a detailed numerical table cannot be provided. The table below summarizes the qualitative findings.

| Electrolyte | Animal Model | Effect | Reference |

| Sodium (Na+) | Pigs | Increased urinary concentration | |

| Potassium (K+) | Pigs | Increased blood concentration | |

| Rats | Higher muscle content |

Experimental Protocols in Preclinical Research

The methodologies employed in preclinical studies of this compound vary depending on the research question. Below are outlines of experimental protocols from key studies.

Experimental Workflow: Evaluation in a Porcine Model of Increased Intra-Abdominal Pressure

Figure 2. Workflow for a porcine preclinical study.

-

Animal Model: Pigs.

-

Objective: To investigate the effect of potassium canrenoate on renal hemodynamics and urinary output during increased intra-abdominal pressure.

-

Methodology:

-

Animals were divided into a treatment group (receiving potassium canrenoate) and a control group.

-

Increased intra-abdominal pressure (IAP) was induced and maintained at 30 mmHg for 3 hours.

-

Measurements of renal blood flow, arterial blood hormones, and urinary output were taken.

-

-

Key Findings: The canrenoate-treated group showed increased urinary sodium and increased blood potassium levels.

Experimental Protocol: Evaluation in a Rat Model of DOCA-Induced Hypokalemia

-

Animal Model: Rats.

-

Objective: To evaluate the tissue and electrolyte effects of canrenoate potassium during DOCA-induced hypokalemic metabolic alkalosis.

-

Methodology:

-

Three groups of rats were studied: Group I received DOCA alone, Group II received DOCA plus canrenoate, and Group III received canrenoate alone.

-

The daily dose ratio was 180 mg/kg of canrenoate to 0.45 mg/kg of DOCA.

-

All animals were fed a synthetic diet and drank 0.15 N NaHCO3.

-

-

Key Findings: The group receiving both DOCA and canrenoate demonstrated a higher muscle potassium content compared to the group receiving DOCA alone.

Conclusion

Preclinical studies confirm that this compound, through its mechanism as an aldosterone antagonist, effectively induces natriuresis while conserving potassium. This profile is consistent across different animal models. While the available literature provides a strong qualitative understanding of these effects, there is a notable absence of comprehensive quantitative data that would allow for detailed dose-response analysis and direct comparison across various preclinical settings. Future preclinical research should aim to generate and report more granular quantitative data on the effects of this compound on a full panel of electrolytes to better inform its potential therapeutic applications and safety profile.

References

An In-depth Technical Guide to the Discovery and History of Spironolactone

Disclaimer: Initial searches for "Soludactone" did not yield any relevant results in publicly available scientific literature. This technical guide has been prepared under the assumption that the intended topic was Spironolactone , a well-documented pharmaceutical agent with a similar name.

Introduction

Spironolactone is a synthetic, steroidal drug primarily classified as a potassium-sparing diuretic.[1] It functions as a competitive antagonist of aldosterone and other mineralocorticoids, and also possesses antiandrogenic properties.[2] Marketed under brand names such as Aldactone, it is widely prescribed for conditions like heart failure, hypertension (high blood pressure), edema associated with liver or kidney disease, and primary hyperaldosteronism.[1][3][4] Additionally, its antiandrogenic effects make it useful in treating conditions like acne and hirsutism in women.[1]

Discovery and History

The development of Spironolactone was a significant advancement in diuretic therapy, driven by the need for an effective aldosterone antagonist.

-

1953: The discovery of aldosterone spurred research into blocking its effects, particularly sodium and water retention.[5][6]

-

1957: Chemists at G.D. Searle & Co. (now part of Pfizer) first synthesized Spironolactone.[1][7] The research aimed to create a drug that could specifically counteract the effects of excessive aldosterone.[7]

-

1959: Spironolactone was introduced to the market, marking the availability of one of the first diuretics engineered to block a specific renal transport process.[1][7]

Initially classified simply as a "potassium-sparing diuretic," this description is now considered incomplete given the broader understanding of its systemic anti-mineralocorticoid and antiandrogenic effects.[1][7] Spironolactone is included on the World Health Organization's List of Essential Medicines.[1]

Mechanism of Action

Spironolactone exerts its therapeutic effects through two primary mechanisms: antagonism of the mineralocorticoid receptor and antagonism of the androgen receptor.

Mineralocorticoid Receptor (MR) Antagonism

The primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR).[2][7]

-

Normal Aldosterone Action: The hormone aldosterone, produced by the adrenal glands, binds to MRs located in the distal convoluted tubules and collecting ducts of the kidneys.[2] This binding event promotes the reabsorption of sodium and water from the urine back into the bloodstream and facilitates the excretion of potassium.[2][7]

-

Spironolactone's Action: Spironolactone and its active metabolites compete with aldosterone for these same receptor sites.[8] By binding to the MR, it blocks aldosterone's effects, leading to an increased excretion of sodium and water, while retaining potassium.[7][8] This diuretic and antihypertensive action is fundamental to its use in treating edema and hypertension.[7]

Androgen Receptor (AR) Antagonism

Spironolactone also acts as a competitive antagonist of the androgen receptor (AR).[1]

-

Normal Androgen Action: Androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, mediating various physiological effects.

-

Spironolactone's Action: By binding to the AR, Spironolactone blocks the effects of androgens.[1] This antiandrogenic activity is responsible for its efficacy in treating androgen-dependent conditions such as acne, hirsutism (excessive hair growth), and its use in feminizing hormone therapy.[1] It is also the cause of side effects like gynecomastia (breast enlargement in men).[2]

Data Presentation

Pharmacokinetic Properties

The pharmacokinetic profile of Spironolactone is characterized by rapid and extensive metabolism.

| Parameter | Spironolactone | Canrenone (Metabolite) | 7-α-thiomethylspirolactone (TMS) | 6-β-hydroxy-7-α-thiomethylspirolactone (HTMS) |

| Bioavailability | 60-90% (Increased by food)[1][8] | - | - | - |

| Protein Binding | >90%[8] | 99.2%[1] | - | - |

| Mean Half-life | 1.4 hours[8] | 16.5 hours[8] | 13.8 hours[8] | 15 hours[8] |

| Metabolism | Rapidly and extensively metabolized in the liver and other tissues.[1][8] | Active metabolite | Active metabolite | Active metabolite |

Efficacy in Resistant Hypertension (Meta-Analysis Data)

Spironolactone has been shown to be an effective add-on therapy for patients with resistant hypertension.

| Comparison Group | Metric | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value |

| Placebo | Office Systolic BP | -20.14 mmHg[9] | -31.17 to -9.12[9] | < .001[9] |

| Placebo | Office Diastolic BP | -5.73 mmHg[9] | -8.13 to -3.33[9] | < .001[9] |

| Placebo | 24h Ambulatory Systolic BP | -10.31 mmHg[9] | -12.86 to -7.76[9] | < .001[9] |

| Placebo | 24h Ambulatory Diastolic BP | -3.94 mmHg[9] | -5.50 to -2.37[9] | < .001[9] |

| Alternative Drugs | 24h Ambulatory Systolic BP | -6.98 mmHg[9] | -12.66 to -1.30[9] | < .05[9] |

| Alternative Drugs | 24h Ambulatory Diastolic BP | -3.03 mmHg[9] | -5.21 to -0.85[9] | < .001[9] |

Experimental Protocols

Synthesis of Spironolactone from Canrenone

This protocol describes a common method for the final step in Spironolactone synthesis, the addition of the 7α-acetylthio group to canrenone.

Materials:

-

Canrenone

-

Thioacetic acid

-

Trimethylsilyl triflate (catalyst)

-

Tetrahydrofuran (THF, solvent)

-

Ethyl acetate

-

Saturated sodium carbonate solution

Procedure:

-

Add 20 mmol of freshly distilled thioacetic acid and 20 mmol of trimethylsilyl triflate to 100 mL of THF in a reaction flask.[10]

-

Stir the mixture thoroughly.[10]

-

Add 10 mmol of canrenone to the reaction mixture.[10]

-

Continue stirring at room temperature for 1 hour.[10]

-

Add 50 mL of ethyl acetate to the flask, followed by the slow addition of 50 mL of saturated sodium carbonate solution.[10]

-

Stir the resulting mixture at room temperature for 30 minutes.[10]

-

Perform a liquid-liquid extraction of the reaction solution three times, using 50 mL of ethyl acetate for each extraction.[10]

-

Combine the organic layers.[10]

-

Dry the combined organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.[10]

-

Recrystallize the crude product from methanol to obtain pure Spironolactone.[10]

Mineralocorticoid Receptor (MR) Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound like Spironolactone to the mineralocorticoid receptor using a radiolabeled ligand.

Materials:

-

Cell or tissue homogenate containing mineralocorticoid receptors

-

Radiolabeled ligand (e.g., [³H]-aldosterone)

-

Unlabeled test compound (Spironolactone)

-

Unlabeled competing ligand (for non-specific binding control)

-

Assay buffer

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Preparation: Prepare a series of tubes. To each tube, add a fixed concentration of the radiolabeled ligand.[7]

-

Competitive Binding: To these tubes, add increasing concentrations of the unlabeled test compound (Spironolactone).[7]

-

Non-Specific Binding Control: To a separate set of tubes, add the radiolabeled ligand and a high concentration of an unlabeled competing ligand to saturate the receptors.[7]

-

Incubation: Incubate all mixtures to allow the binding to reach equilibrium.[7]

-

Separation: Rapidly separate the bound from the free radioligand by filtration through glass fiber filters. The receptors and bound ligand will be retained on the filter.[7]

-

Washing: Wash the filters with cold assay buffer to remove any remaining unbound radioligand.[7]

-

Quantification: Place the filters into scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.[7]

-

Analysis:

-

Calculate the specific binding at each concentration by subtracting the non-specific binding from the total binding.[7]

-

Analyze the data using suitable software to determine the IC50 value (the concentration of Spironolactone that inhibits 50% of the specific binding of the radioligand).[7]

-

The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.[7]

-

Mandatory Visualizations

Caption: Aldosterone Signaling and Spironolactone's Competitive Antagonism.

Caption: Androgen Signaling and Spironolactone's Antiandrogenic Action.

Caption: Experimental Workflow for a Competitive Binding Assay.

References

- 1. Spironolactone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Spironolactone? [synapse.patsnap.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. The story of spironolactones from 1957 to now: from sodium balance to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The story of spironolactones from 1957 to now: from sodium balance to inflammation - GIN [giornaleitalianodinefrologia.it]

- 7. benchchem.com [benchchem.com]

- 8. pfizermedical.com [pfizermedical.com]

- 9. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spironolactone synthesis - chemicalbook [chemicalbook.com]

In Vitro Binding Affinity of Soludactone to Mineralocorticoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of Soludactone (also known as prorenone) to the mineralocorticoid receptor (MR). The document summarizes available binding affinity data, details relevant experimental protocols, and illustrates key signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

Comprehensive literature searches did not yield specific equilibrium dissociation constant (Kd), inhibitory constant (Ki), or half-maximal inhibitory concentration (IC50) values for the direct binding of this compound (prorenone) to the mineralocorticoid receptor. However, relative binding affinity studies have been conducted, positioning prorenone in relation to other known MR ligands. The following table summarizes the relative binding affinity of prorenone and provides IC50 values for other well-characterized mineralocorticoid receptor antagonists for comparative purposes.

| Compound | Receptor/Tissue Source | Radioligand | Parameter | Value |

| Prorenone (this compound) | Rat Kidney Homogenates | [³H]spironolactone | Relative Binding Affinity | Spironolactone > Prorenone > Methyltrienolone > Testosterone > Progesterone > Aldosterone > Dexamethasone[1] |

| Spironolactone | Mineralocorticoid Receptor | Not Specified | IC50 | 24 nM[2][3] |

| Eplerenone | Mineralocorticoid Receptor | Not Specified | IC50 | 990 nM[4] |

| Finerenone | Mineralocorticoid Receptor | Not Specified | IC50 | 18 nM[2] |

| Esaxerenone | Human Mineralocorticoid Receptor | Not Specified | IC50 | 3.7 nM[5] |

| Apararenone | Mineralocorticoid Receptor | Not Specified | IC50 | 0.28 µM (280 nM)[6] |

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of a compound's binding affinity for the mineralocorticoid receptor is commonly achieved through in vitro competitive radioligand binding assays.[7][8][9][10] This technique measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the relative binding affinity (often expressed as an IC50 value) of a test compound for the mineralocorticoid receptor.

Materials:

-

Receptor Source: Homogenates of tissues known to express the mineralocorticoid receptor, such as rat kidney, or cell lines recombinantly expressing the human mineralocorticoid receptor.[1]

-

Radioligand: A high-affinity radiolabeled ligand for the MR, typically [³H]aldosterone or [³H]spironolactone.

-

Test Compound: Unlabeled this compound (prorenone) or other compounds of interest.

-

Assay Buffer: A suitable buffer to maintain receptor integrity and facilitate binding (e.g., Tris-HCl buffer containing protease inhibitors).

-

Wash Buffer: Cold assay buffer to remove unbound radioligand.

-

Scintillation Cocktail: A solution used to detect the radioactive signal.

-

Instrumentation: A scintillation counter to measure radioactivity.

Procedure:

-

Receptor Preparation:

-

Tissue is homogenized in cold assay buffer.

-

The homogenate is centrifuged to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in fresh assay buffer to a desired protein concentration.

-

-

Assay Setup:

-

A series of dilutions of the unlabeled test compound (this compound) are prepared.

-

In assay tubes, a fixed concentration of the radiolabeled ligand and a specific amount of the receptor preparation are added.

-

Increasing concentrations of the unlabeled test compound are then added to the respective tubes.

-

Control tubes are included:

-

Total Binding: Contains receptor and radioligand only.

-

Non-specific Binding: Contains receptor, radioligand, and a high concentration of an unlabeled potent MR ligand to saturate the receptors.

-

-

-

Incubation:

-

The assay tubes are incubated at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

The filters are washed quickly with cold wash buffer to remove any unbound radioligand.

-

-

Detection:

-

The filters are placed in scintillation vials with scintillation cocktail.

-

The radioactivity on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

-

Visualizations: Signaling Pathways and Experimental Workflow

Mineralocorticoid Receptor Signaling Pathway

The classical genomic signaling pathway of the mineralocorticoid receptor involves its activation by an agonist, such as aldosterone, leading to the regulation of gene expression.

Caption: Classical Mineralocorticoid Receptor Signaling Pathway.

Mechanism of Mineralocorticoid Receptor Antagonism

Mineralocorticoid receptor antagonists, like this compound, competitively bind to the MR, preventing the binding of the natural agonist aldosterone and subsequent downstream signaling.

Caption: Competitive Antagonism at the Mineralocorticoid Receptor.

Experimental Workflow: Competitive Binding Assay

The following diagram outlines the key steps in a typical in vitro competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: Workflow of an In Vitro Competitive Binding Assay.

References

- 1. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]

- 4. Nonsteroidal Mineralocorticoid Receptor Antagonist Eliciting Cardiorenal Protection Is a New Option for Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist Apararenone in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis of potassium canrenoate, a competitive aldosterone antagonist. This document details the chemical pathways, experimental protocols, and quantitative data derived from primary research articles and patents.

Potassium canrenoate, the potassium salt of canrenoic acid, is a prodrug that is metabolized in the body to its active form, canrenone. It functions as a potassium-sparing diuretic and is utilized in the management of conditions such as hypertension and edema. The synthesis of potassium canrenoate is a multi-step process that typically originates from readily available steroid precursors.

Core Synthetic Pathways

The primary route for the synthesis of potassium canrenoate involves the initial preparation of its active metabolite, canrenone. Canrenone is then converted to potassium canrenoate through the hydrolysis of its γ-lactone ring.

Synthesis of the Key Intermediate: Canrenone

The synthesis of canrenone has been approached through various routes, with a common starting material being 4-androstenedione. The general synthetic scheme involves a series of chemical transformations to construct the characteristic spirolactone ring and the diene system of canrenone.

A representative synthetic pathway starting from 4-androstenedione is outlined below:

Figure 1: General synthetic pathway for Canrenone from 4-Androstenedione.

A Chinese patent describes a method for synthesizing canrenone from 4-androstenedione through ethynylation, hydrogenation, oxidative cyclization, and a subsequent bromination and debromination to introduce the C4-C5 double bond. Another patent details a process involving an etherification reaction followed by dehydrogenation to yield canrenone.[1]

Conversion of Canrenone to Potassium Canrenoate

The final step in the synthesis is the conversion of canrenone to potassium canrenoate. This is achieved through the hydrolysis of the γ-lactone ring of canrenone to form the corresponding carboxylate salt. This reaction is typically carried out using a potassium base, such as potassium hydroxide. The reversible nature of this reaction is noted, as canrenone can be prepared by the acid-catalyzed lactonization of potassium canrenoate.[2][3]

Figure 2: Reversible conversion between Canrenone and Potassium Canrenoate.

Experimental Protocols

While detailed experimental procedures from peer-reviewed primary research articles are not extensively available in the public domain, information extracted from patents provides insight into the methodologies.

Synthesis of Canrenone from 17β-hydroxy-4-androsten-3-one-17α-pregn-21-carboxylic acid-γ-lactone[4]

This method involves a two-step process of etherification followed by dehydrogenation.

Step 1: Etherification

-

To a solution of 17β-hydroxy-4-androsten-3-one-17α-pregn-21-carboxylic acid-γ-lactone in anhydrous tetrahydrofuran, add triethyl orthoformate and a catalytic amount of pyridine hydrobromide.

-

Heat the mixture to 58°C and stir for 2.5 hours.

Step 2: Dehydrogenation

-

The etherification reaction product is then subjected to a dehydrogenation reaction in the presence of an organic solvent and an oxidant such as tetrachloro-p-benzoquinone.

-

The reaction is carried out at room temperature.

-

After the reaction is complete, the mixture is filtered, and the organic layer is washed successively with 4 wt% sodium hydroxide solution and water.

-

The solvent is removed under reduced pressure to obtain the crude canrenone product.

-

Recrystallization from methanol-water yields purified canrenone.

Conversion of Canrenone to Potassium Canrenoate

A specific, detailed experimental protocol for this conversion is not explicitly available in the reviewed literature. However, based on the principles of lactone hydrolysis, a general procedure can be inferred:

General Procedure (Inferred):

-

Dissolve canrenone in a suitable solvent, such as ethanol or methanol.

-

Add a stoichiometric amount of an aqueous or alcoholic solution of potassium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the solvent may be removed under reduced pressure.

-

The resulting solid potassium canrenoate can be purified by recrystallization from an appropriate solvent system.

Quantitative Data

Quantitative data regarding reaction yields and product purity are crucial for process optimization and scale-up. The following table summarizes the available data from the cited patents.

| Reaction Step | Starting Material | Product | Reagents | Yield | Purity | Reference |

| Etherification and Dehydrogenation | 17β-hydroxy-4-androsten-3-one-17α-pregn-21-carboxylic acid-γ-lactone | Canrenone | Triethyl orthoformate, pyridine hydrobromide, tetrachloro-p-benzoquinone | >90% (weight yield) | >99% (HPLC) | [4] |

| Oxidative Cyclization, Bromination, and Debromination | 4-Androstenedione | Canrenone | Various reagents as per the patent | Not specified | Not specified | [5] |

Conclusion

The synthesis of potassium canrenoate is a well-established process in the field of steroid chemistry, primarily involving the preparation of the key intermediate, canrenone, from 4-androstenedione, followed by a straightforward hydrolysis to yield the final product. While detailed academic publications on the synthesis are sparse, the patent literature provides a solid foundation for the experimental procedures. Further research and process development could focus on optimizing reaction conditions to improve yields, reduce costs, and enhance the overall efficiency and sustainability of the synthesis. This guide provides a valuable resource for professionals in drug development and chemical research, summarizing the core knowledge required for the synthesis of this important pharmaceutical agent.

References

- 1. Spironolactone and potassium canrenoate in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of spironolactone, potassium canrenoate, and their common metabolite canrenone on dimension Vista Digoxin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN105037475A - Preparation method for canrenone - Google Patents [patents.google.com]

- 5. CN104327150A - Synthesis method of spironolactone intermediate canrenone - Google Patents [patents.google.com]

A Historical Review of Soludactone's Therapeutic Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soludactone, the brand name for the intravenous formulation of potassium canrenoate, has occupied a unique niche in the history of cardiovascular and endocrine therapeutics. As a water-soluble prodrug of canrenone, the active metabolite of spironolactone, this compound provided a critical parenteral alternative for aldosterone antagonism when oral administration was not feasible. This technical guide delves into the historical therapeutic applications of this compound, providing a comprehensive overview of its use in primary aldosteronism, congestive heart failure, and cirrhosis of the liver with ascites. This document summarizes key quantitative data from historical studies, details relevant experimental protocols of the era, and presents visual diagrams of the underlying signaling pathways and experimental workflows to offer a thorough historical perspective for today's researchers and drug development professionals.

Introduction: The Advent of a Parenteral Aldosterone Antagonist

The development of this compound in the mid-20th century was a direct response to the clinical need for a parenteral aldosterone antagonist. Spironolactone, a groundbreaking oral medication, had proven its efficacy in blocking the effects of aldosterone, a key hormone in sodium and water retention. However, in acute settings or in patients unable to take oral medications, its utility was limited. This compound, or potassium canrenoate, emerged as the solution, offering the therapeutic benefits of aldosterone blockade via intravenous administration. Its primary active metabolite, canrenone, is a potent competitive antagonist of the mineralocorticoid receptor (MR), thereby inhibiting the downstream effects of aldosterone.[1][2] This guide will explore the historical context of this compound's use, from its initial applications to its role in shaping the understanding of aldosterone's physiological and pathological functions.

Quantitative Data from Historical Clinical Studies

The following tables present a summary of quantitative data extracted from historical clinical studies on this compound (potassium canrenoate). It is important to note that reporting standards in older studies may differ from contemporary practices.

Table 1: Pharmacokinetic Profile of Canrenone (Active Metabolite of this compound)

| Parameter | Value | Species | Notes |

| Half-life | ~10-35 hours | Human | Varies depending on the study and patient population. |

| Time to Peak Concentration (IV) | Rapid | Human | As an intravenous formulation, it achieves therapeutic levels quickly. |

| Active Metabolite | Canrenone | Human | The primary active compound responsible for the therapeutic effect. |

| Protein Binding | >98% | Human | Highly bound to plasma proteins. |

Table 2: Efficacy of Intravenous Potassium Canrenoate in Congestive Heart Failure (Historical Data)

| Study Focus | Number of Patients | Dosage | Duration | Key Quantitative Outcomes |

| Diuretic effect in refractory CHF | 30 | 200 mg IV single dose | 6 hours | 60% of patients showed clinical improvement; responders had significantly higher baseline plasma aldosterone levels (312 pg/mL vs. 152 pg/mL in non-responders).[3] |

| General use in CHF | Not specified | 200-800 mg/day IV | Variable | Increased sodium excretion and decreased potassium excretion. |

Table 3: Efficacy of Potassium Canrenoate in Primary Aldosteronism (Historical Data)

| Study Focus | Number of Patients | Dosage | Duration | Key Quantitative Outcomes |

| Pre-operative management | Not specified | Typically 200-400 mg/day IV | Days to weeks | Normalization of blood pressure and serum potassium levels prior to adrenalectomy.[1] |

| Long-term medical management | Not specified | Variable | Months to years | Effective control of hypertension and hypokalemia. |

Key Experimental Protocols in Historical Context

The following sections describe the general principles of experimental protocols that were historically employed to elucidate the efficacy and mechanism of action of aldosterone antagonists like this compound.

In Vivo Assessment of Aldosterone Antagonism in Animal Models

Objective: To determine the diuretic and natriuretic effects of this compound and its antagonism of aldosterone in a controlled animal model.

Methodology:

-

Animal Model: Adrenalectomized rats were commonly used to eliminate endogenous aldosterone production. This allowed for the administration of exogenous aldosterone to create a state of mineralocorticoid excess.

-

Experimental Groups:

-

Control Group: Received vehicle only.

-

Aldosterone Group: Received a continuous infusion or daily injections of aldosterone to induce sodium retention and potassium excretion.

-

Treatment Group: Received aldosterone along with varying doses of intravenous potassium canrenoate.

-

-

Housing and Collection: Animals were housed in metabolic cages to allow for the precise collection of urine over 24-hour periods.

-

Measurements: Urine volume, sodium concentration, and potassium concentration were measured.

-

Data Analysis: The urinary sodium/potassium (Na+/K+) ratio was a key endpoint. A significant increase in this ratio in the treatment group compared to the aldosterone group indicated effective aldosterone antagonism. Blood pressure could also be monitored in conscious, restrained rats.

Mineralocorticoid Receptor Binding Assay

Objective: To determine the affinity of canrenone (the active metabolite of this compound) for the mineralocorticoid receptor.

Methodology:

-

Receptor Source: Kidney tissue from adrenalectomized rats was typically used as a rich source of mineralocorticoid receptors. The tissue was homogenized and centrifuged to obtain a cytosolic fraction containing the receptors.

-

Radioligand: Tritiated aldosterone ([³H]-aldosterone) was used as the radioactive ligand that binds to the mineralocorticoid receptor.

-

Competitive Binding: A fixed concentration of [³H]-aldosterone was incubated with the kidney cytosol preparation in the presence of increasing concentrations of unlabeled canrenone.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal was commonly used to adsorb the unbound [³H]-aldosterone, leaving the receptor-bound radioligand in the supernatant.

-

Quantification: The radioactivity of the supernatant was measured using a liquid scintillation counter.

-

Data Analysis: The data were used to generate a competition curve, from which the IC50 (the concentration of canrenone that inhibits 50% of [³H]-aldosterone binding) was determined. The IC50 value was then used to calculate the binding affinity (Ki) of canrenone for the mineralocorticoid receptor.

Visualizing Signaling Pathways and Experimental Workflows

Aldosterone Signaling Pathway in Renal Epithelial Cells

Caption: Aldosterone signaling pathway and the inhibitory action of canrenone.

Historical Experimental Workflow for Evaluating an Aldosterone Antagonist

Caption: A simplified historical workflow for the evaluation of this compound.

Therapeutic Applications in Historical Context

Primary Aldosteronism

In the mid to late 20th century, this compound was a cornerstone in the management of primary aldosteronism, a condition characterized by excessive aldosterone production from the adrenal glands. For patients diagnosed with an aldosterone-producing adenoma, this compound was frequently administered intravenously in the pre-operative period to normalize blood pressure and correct the associated hypokalemia, thereby reducing surgical risks.[1] In cases of bilateral adrenal hyperplasia, where surgery is not curative, long-term oral aldosterone antagonists were the mainstay of treatment, but this compound served as an essential tool for initial stabilization or for patients unable to tolerate oral therapy.

Congestive Heart Failure

This compound found a significant role in the management of severe or refractory congestive heart failure (CHF), particularly in patients with edema and secondary hyperaldosteronism. In these patients, the failing heart triggers the renin-angiotensin-aldosterone system, leading to fluid retention and a worsening of symptoms. The intravenous administration of this compound allowed for rapid and effective diuresis while importantly sparing potassium, a crucial advantage when co-administered with potassium-wasting loop diuretics. Historical studies demonstrated its ability to induce a significant diuretic response, especially in patients with elevated baseline aldosterone levels.[3]

Liver Cirrhosis with Ascites

In patients with advanced liver cirrhosis, the development of ascites is often driven by secondary hyperaldosteronism. This compound was used to counteract this, promoting sodium and water excretion and helping to manage the often-massive fluid accumulation in the abdominal cavity. Its intravenous route was particularly valuable in hospitalized patients with severe ascites who were unable to take oral medications or required rapid intervention.[4][5][6]

Conclusion

This compound, as the primary historical intravenous aldosterone antagonist, played a vital role in the management of a range of cardiovascular and endocrine disorders. Its development and clinical application provided physicians with a crucial tool to combat the deleterious effects of aldosterone excess in acute and severe settings. While the landscape of aldosterone antagonist therapy has evolved with the introduction of newer oral agents, the historical journey of this compound offers invaluable lessons in the principles of hormonal antagonism and its therapeutic implications. This guide has aimed to provide a comprehensive, technically focused review of this important chapter in pharmaceutical history for the benefit of contemporary researchers and clinicians.

References

- 1. The story of spironolactones from 1957 to now: from sodium balance to inflammation - GIN [giornaleitalianodinefrologia.it]

- 2. Canrenone | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Single-dose i.v. Aldactone for congestive heart failure: a preliminary observation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative clinical study of spironolactone and potassium canrenoate. A randomized evaluation with double cross-over - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Diagnosis and therapy of ascites in liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Impact of Soludactone (Potassium Canrenoate) on Renal Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of Soludactone (potassium canrenoate) on renal function. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, quantitative effects, and the experimental protocols used to evaluate its impact.

Core Mechanism of Action

This compound, the potassium salt of canrenoic acid, is a competitive aldosterone antagonist. Its primary site of action is the distal convoluted tubule and collecting duct of the kidney.[1][2] Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance by promoting sodium reabsorption and potassium excretion.[1][2] this compound competitively binds to the mineralocorticoid receptors, thereby inhibiting the physiological effects of aldosterone.[1][2] This antagonism leads to a decrease in sodium and water reabsorption and a reduction in potassium excretion, resulting in its characteristic potassium-sparing diuretic effect.[1][2]

Signaling Pathway of Aldosterone and its Antagonism by this compound

The following diagram illustrates the molecular signaling pathway of aldosterone in a principal cell of the renal collecting duct and how this compound interferes with this process.

Quantitative Data on Renal Function

The following tables summarize the quantitative effects of this compound (Potassium Canrenoate) on key renal parameters. Data has been compiled from various preclinical and clinical studies to provide a comparative overview.

Table 1: Effect of Potassium Canrenoate on Renal Hemodynamics in a Porcine Model

| Parameter | Control Group (n=8) | Potassium Canrenoate Group (n=8) | p-value |

| Mean Arterial Pressure (mmHg) | No significant change | No significant change | > 0.05 |

| Renal Blood Flow (mL/min) | Remained constant | Remained constant | > 0.05 |

| Renal Vascular Resistance | Increased at IAP of 30 mmHg | Not affected | > 0.05 |

| Mean Urinary Output | Baseline | Higher than control (not significant) | > 0.05 |

Data synthesized from a study in pigs with increased intra-abdominal pressure (IAP).[3]

Table 2: Dose-Dependent Effects of Spironolactone (a related aldosterone antagonist) on Renal Function in Patients with Chronic Kidney Disease (CKD)

| Parameter | Spironolactone Dose | Change from Baseline |

| Estimated GFR (eGFR) | 25 mg/day | Initial decrease, then stabilization |

| Urinary Albumin-to-Creatinine Ratio (UACR) | 25 mg/day | Significant reduction |

| Serum Potassium | 25 mg/day | Mild increase |

This table provides representative data on spironolactone, which is metabolized to canrenone, the active metabolite of potassium canrenoate. The effects are expected to be similar.

Table 3: Effects of Potassium Canrenoate on Urinary Electrolyte Excretion

| Parameter | Pre-treatment | Post-treatment with Potassium Canrenoate |

| Urinary Sodium Excretion | Baseline | Increased |

| Urinary Potassium Excretion | Baseline | Decreased |

| Urinary Na+/K+ Ratio | Baseline | Increased |

Qualitative representation of expected changes based on the mechanism of action.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's impact on renal function.

Measurement of Glomerular Filtration Rate (GFR) in a Rat Model

This protocol describes the measurement of GFR using the gold-standard inulin clearance method in an anesthetized rat.

Objective: To determine the effect of this compound on the glomerular filtration rate.

Materials:

-

Male Wistar rats (250-300g)

-

Inulin solution (e.g., FITC-inulin)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Surgical instruments for catheterization

-

Syringe pump

-

Blood collection tubes (heparinized)

-

Urine collection vials

-

Spectrofluorometer or other appropriate analytical instrument

Procedure:

-

Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Surgically expose and catheterize the femoral artery (for blood sampling), femoral vein (for inulin infusion), and bladder (for urine collection).

-

Inulin Infusion: Administer a bolus loading dose of inulin via the venous catheter, followed by a continuous infusion using a syringe pump to achieve a steady-state plasma concentration.

-

Equilibration Period: Allow for a 60-90 minute equilibration period.

-

Baseline Measurements: Collect two to three timed urine samples (e.g., 20-30 minutes each) and a blood sample at the midpoint of each urine collection period.

-

Drug Administration: Administer a single intravenous dose of this compound (potassium canrenoate) at the desired concentration.

-

Post-Dose Measurements: Following drug administration, repeat the timed urine and blood sample collection at specified intervals (e.g., 30, 60, 90, and 120 minutes post-dose).

-

Sample Analysis: Centrifuge blood samples to obtain plasma. Measure the concentration of inulin in all plasma and urine samples using an appropriate analytical method (e.g., spectrofluorometry for FITC-inulin).

-

GFR Calculation: Calculate GFR using the following formula for each collection period: GFR (mL/min) = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration

The following diagram illustrates the general experimental workflow.

Quantification of Canrenone in Plasma using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the determination of canrenone, the active metabolite of potassium canrenoate, in plasma samples.

Objective: To measure the concentration of canrenone in plasma following administration of this compound.

Materials:

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

C18 reverse-phase HPLC column

-

Canrenone analytical standard

-

Internal standard (e.g., spironolactone or a related compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other mobile phase modifier

-

Plasma samples

-

Centrifuge

-

Vortex mixer

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of canrenone in drug-free plasma at known concentrations to create a calibration curve.

-

Sample Preparation (Protein Precipitation): a. To 200 µL of plasma sample (or standard), add 400 µL of ice-cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate plasma proteins. c. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. d. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a small volume (e.g., 100 µL) of the HPLC mobile phase.

-

HPLC Analysis: a. Set up the HPLC system with the C18 column and the appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). b. Inject a fixed volume (e.g., 20 µL) of the reconstituted sample onto the column. c. Run the analysis and detect the peaks for canrenone and the internal standard at the appropriate wavelength (e.g., 280 nm for UV) or mass-to-charge ratio (for MS).

-

Quantification: a. Integrate the peak areas for canrenone and the internal standard. b. Calculate the peak area ratio of canrenone to the internal standard. c. Use the calibration curve to determine the concentration of canrenone in the unknown plasma samples.

Conclusion

This compound (potassium canrenoate) exerts its physiological effects on renal function primarily through the competitive antagonism of aldosterone receptors in the distal nephron. This leads to increased sodium and water excretion and decreased potassium excretion. The quantitative data, although requiring further dedicated dose-response studies for a more complete picture, and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the complex processes involved. Further research focusing on detailed dose-response relationships in various preclinical and clinical settings will continue to refine our understanding of the full therapeutic potential and safety profile of this compound.

References

- 1. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FITC-Inulin Measurement of Glomerular Filtration Rate [bio-protocol.org]

- 3. Time-course reduction of renal function in rats on high sodium intake: acute reversal by potassium canrenoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Administration of Soludactone (Potassium Canrenoate) in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for administering Soludactone (the injectable form of potassium canrenoate) in rodent models. This document includes quantitative data on dosages, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate reproducible research.

Quantitative Data Summary

The following tables summarize recommended dosages and available pharmacokinetic data for potassium canrenoate and its active metabolite, canrenone, in rodent models. It is important to note that specific pharmacokinetic data for potassium canrenoate in rodents is limited in publicly available literature. The data for canrenone is often derived from studies involving spironolactone administration, of which canrenone is a major metabolite.

Table 1: Recommended Dosages of Potassium Canrenoate in Rodent Models

| Species | Route of Administration | Dosage | Application/Study Context |

| Rat | Drinking Water | 20 mg/kg/day | Reduction of isoprenaline-induced cardiac fibrosis |

| Neonatal Rodents | Intravenous Injection | 1-2 mg/kg | Short-term diuresis |

Table 2: Pharmacokinetic Parameters of Canrenone (Active Metabolite) in Rodents

| Parameter | Rat | Mouse |

| Half-life (t½) | Data not readily available | Data not readily available |

| Clearance (CL) | Data not readily available | Data not readily available |

| Volume of Distribution (Vd) | Data not readily available | Data not readily available |

| Bioavailability (F) | Data not readily available | Data not readily available |

Note: The lack of specific pharmacokinetic data for potassium canrenoate and canrenone in rats and mice in the public domain is a significant limitation. Researchers are advised to conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Experimental Protocols

Detailed methodologies for the preparation and administration of this compound via intravenous, oral gavage, and subcutaneous routes are provided below.

Intravenous (IV) Injection

Objective: To achieve rapid systemic exposure to this compound.

Materials:

-

This compound (Potassium canrenoate) for injection

-

Sterile 0.9% Sodium Chloride (Saline)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Animal restrainer

-

Warming lamp (optional, for tail vein dilation)

Procedure:

-

Preparation of Injection Solution:

-

This compound is often available as a solution for injection (e.g., 20 mg/mL).

-

To prepare a 1 mg/mL solution, dilute 0.5 mL of a 20 mg/mL this compound solution with 9.5 mL of sterile 0.9% saline.

-

Gently mix the solution. The final solution should be clear.

-

-

Animal Preparation:

-

Weigh the animal to determine the correct dose volume.

-

Place the rodent in a suitable restrainer to immobilize the tail.

-

If necessary, warm the tail using a warming lamp to dilate the lateral tail veins.

-

-

Administration:

-

Swab the tail with 70% ethanol.

-

Insert the needle, bevel up, into one of the lateral tail veins.

-

Slowly inject the calculated volume of the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Monitor the animal for any adverse reactions.

-

Oral Gavage

Objective: To administer a precise oral dose of this compound.

Materials:

-

This compound (Potassium canrenoate) powder

-

Vehicle (e.g., sterile water, 0.5% w/v carboxymethyl cellulose, or corn oil)[1]

-

Sterile syringes (1-3 mL)

-

Ball-tipped oral gavage needles (18-20 gauge for rats, 20-22 gauge for mice)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution/Suspension:

-

Weigh the required amount of this compound powder.

-

Suspend or dissolve the powder in the chosen vehicle at the desired concentration. Vortex or sonicate as needed to ensure a homogenous mixture. Prepare fresh daily.

-

-

Animal Preparation:

-

Weigh the animal to calculate the accurate dose volume. The maximum recommended gavage volume is typically 10 mL/kg for rats and mice.[1]

-

-

Administration:

-

Firmly restrain the animal to immobilize the head and body.

-

Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to ensure it reaches the stomach.

-

Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle.

-

Once the needle is in the correct position, slowly administer the solution.

-

Gently remove the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.

-

Subcutaneous (SC) Injection

Objective: To provide a slower, more sustained release of this compound compared to IV injection.

Materials:

-

This compound (Potassium canrenoate) powder

-

Vehicle (e.g., sterile saline or Dimethyl Sulfoxide (DMSO))

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Animal scale

Procedure:

-

Preparation of Injection Solution:

-

Dissolve the this compound powder in the chosen vehicle to the desired concentration. Ensure the solution is sterile.

-

-

Animal Preparation:

-

Weigh the animal to determine the correct dose volume.

-

-

Administration:

-

Grasp the loose skin over the dorsal (back) or flank area to form a "tent".

-

Insert the needle into the base of the tented skin, parallel to the body.

-

Aspirate briefly to ensure a blood vessel has not been entered.

-

Slowly inject the solution, which will form a small bleb under the skin.

-

Withdraw the needle and apply gentle pressure to the injection site.

-

Monitor the animal for any local reactions at the injection site.

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound (Potassium Canrenoate)

This compound, as a mineralocorticoid receptor (MR) antagonist, primarily acts by blocking the effects of aldosterone.

Caption: Mineralocorticoid receptor signaling pathway and antagonism by this compound.

Experimental Workflow for a Rodent Pharmacokinetic Study

This diagram outlines the typical steps involved in a pharmacokinetic study following the administration of this compound.

Caption: General experimental workflow for a rodent pharmacokinetic study.

References

Application Notes and Protocols for the Use of Soludactone (Potassium Canrenoate) in Cardiac Hypertrophy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to increased workload but can progress to heart failure. Mineralocorticoid receptor (MR) antagonists are a class of drugs that have shown therapeutic potential in mitigating pathological cardiac remodeling. Soludactone (potassium canrenoate) is a competitive aldosterone antagonist and the major active metabolite of spironolactone.[1] It is utilized in research to investigate the role of the mineralocorticocorticoid system in the pathophysiology of cardiac hypertrophy and to evaluate potential therapeutic interventions. These application notes provide a comprehensive overview of the use of this compound in preclinical studies of cardiac hypertrophy, including quantitative data from key studies, detailed experimental protocols, and insights into the underlying signaling pathways.

Quantitative Data on the Effects of this compound in Cardiac Hypertrophy

The following tables summarize the quantitative effects of potassium canrenoate on key parameters of cardiac hypertrophy from preclinical studies.

Table 1: Effect of Potassium Canrenoate on Heart and Left Ventricular Weight in Isoprenaline-Induced Cardiac Hypertrophy in Rats

| Treatment Group | N | Body Weight (g) | Heart Weight (g) | Heart Weight / Body Weight (mg/g) | Left Ventricle Weight (g) | Left Ventricle Weight / Body Weight (mg/g) |

| Control | 10 | 453 ± 11 | 1.18 ± 0.04 | 2.61 ± 0.06 | 0.83 ± 0.03 | 1.83 ± 0.05 |

| Isoprenaline | 10 | 446 ± 12 | 1.48 ± 0.05 | 3.32 ± 0.08 | 1.10 ± 0.04 | 2.47 ± 0.07 |

| Isoprenaline + Potassium Canrenoate | 10 | 450 ± 10 | 1.35 ± 0.04# | 3.00 ± 0.07# | 0.98 ± 0.03# | 2.18 ± 0.06# |

Data adapted from Bos et al., 2004.[2] Values are presented as mean ± SEM. *P < 0.05 vs. Control; #P < 0.05 vs. Isoprenaline.

Signaling Pathways Modulated by this compound in Cardiac Remodeling

This compound, as a mineralocorticoid receptor antagonist, primarily exerts its effects by blocking the binding of aldosterone to the mineralocorticoid receptor. This action inhibits the downstream signaling cascades that contribute to cardiac hypertrophy and fibrosis. While the precise signaling network is complex and can vary depending on the specific stimulus for hypertrophy, key pathways implicated include:

-

Renin-Angiotensin-Aldosterone System (RAAS): Aldosterone, a key component of the RAAS, directly promotes cardiac fibrosis and hypertrophy.[3] this compound's antagonism of the MR blocks these deleterious effects.

-

Transforming Growth Factor-β (TGF-β) Signaling: Aldosterone can stimulate the expression of TGF-β, a potent pro-fibrotic cytokine. By blocking the MR, this compound can indirectly inhibit the TGF-β signaling pathway, reducing collagen synthesis and fibroblast proliferation.

-

Reactive Oxygen Species (ROS) Production: Aldosterone has been shown to increase oxidative stress in the myocardium. Mineralocorticoid receptor antagonists can attenuate this by reducing the expression of NADPH oxidase subunits, a key source of ROS.

-

Inflammatory Pathways: Aldosterone can promote inflammation in the heart. This compound may mitigate this by reducing the expression of pro-inflammatory cytokines.

Below is a diagram illustrating the general mechanism of action of this compound in the context of cardiac hypertrophy.

Caption: this compound's mechanism in cardiac hypertrophy.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in a preclinical model of cardiac hypertrophy.

Isoprenaline-Induced Cardiac Hypertrophy in Rats

This is a widely used and reproducible model to induce cardiac hypertrophy and fibrosis.

1. Animal Model:

-

Species: Male Wistar rats (or other appropriate strain)

-

Age/Weight: Typically 8-10 weeks old, weighing 250-300g at the start of the experiment.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups:

-

Control Group: Receives vehicle (e.g., saline) injections and plain drinking water.

-

Isoprenaline Group: Receives isoprenaline injections and plain drinking water.

-

Isoprenaline + this compound Group: Receives isoprenaline injections and drinking water containing this compound.

3. Induction of Cardiac Hypertrophy:

-

Agent: Isoprenaline hydrochloride.

-

Dosage: A single subcutaneous injection of 400 mg/kg can be used to induce significant cardiac fibrosis and hypertrophy.[4]

-

Administration: Subcutaneous injection.

4. This compound (Potassium Canrenoate) Administration:

-

Dosage: 20 mg/kg/day.[2]

-

Administration Route: Administered in the drinking water. The concentration in the water should be calculated based on the average daily water consumption of the rats to achieve the target dose.

-

Treatment Period: Treatment with potassium canrenoate can be initiated 5 days prior to the isoprenaline injection and continued for the duration of the study (e.g., 2 months).[2]

5. Assessment of Cardiac Hypertrophy:

-

Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular internal dimensions, wall thickness).

-

Hemodynamic Measurements: At the end of the study, anesthetize the animals and perform hemodynamic measurements (e.g., left ventricular end-diastolic pressure) via catheterization.

-

Gravimetric Analysis: After euthanasia, excise the hearts, separate the atria and ventricles, and weigh the whole heart and the left ventricle. Calculate the heart weight to body weight ratio and the left ventricle weight to body weight ratio.

-

Histological Analysis:

-

Fix the heart tissue in 10% buffered formalin and embed in paraffin.

-

Section the tissue and stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size.

-

Use Masson's trichrome or Picrosirius red staining to quantify the extent of cardiac fibrosis.

-

-

Gene Expression Analysis:

Below is a diagram outlining the experimental workflow.

Caption: Workflow for studying this compound in cardiac hypertrophy.

Conclusion